4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(6-bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFN3/c15-11-5-12(16)14-18-13(8-19(14)7-11)10-3-1-9(6-17)2-4-10/h1-5,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBWVCVEAHAYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=C(C=C(C3=N2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves multi-step organic reactions. One common method involves the bromination and fluorination of imidazo[1,2-a]pyridine, followed by coupling with benzonitrile. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in derivatives with different functional groups .
Scientific Research Applications
The compound features a bromine atom and a fluorine atom, which can enhance its biological activity through various mechanisms such as increased lipophilicity and improved binding affinity to target proteins.
Medicinal Chemistry
- Anticancer Activity : Compounds with imidazo[1,2-a]pyridine structures have been studied for their potential anticancer properties. Research indicates that derivatives of this class can inhibit specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can effectively target the PI3K/Akt signaling pathway, crucial for tumor growth and survival.
- Antimicrobial Properties : The presence of halogen atoms in organic compounds often contributes to increased antimicrobial activity. Preliminary studies suggest that 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile may exhibit antibacterial effects against resistant strains of bacteria, making it a candidate for further exploration in antibiotic development.
- Neurological Applications : Research has indicated that imidazo[1,2-a]pyridine derivatives can act on neurotransmitter systems, potentially leading to the development of treatments for neurological disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential.
Case Studies
Case Study 1: Targeting Kinases in Cancer Therapy
- A study published in Journal of Medicinal Chemistry explored various imidazo[1,2-a]pyridine derivatives for their kinase inhibition properties. The results indicated that certain modifications could lead to enhanced selectivity and potency against cancer cell lines.
Case Study 2: Antimicrobial Screening
- In a recent investigation documented in Antibiotics, researchers evaluated a series of halogenated compounds for their antimicrobial efficacy. The findings suggested that this compound demonstrated significant activity against Gram-positive bacteria.
Other Potential Applications
- Material Science : The compound's unique properties could be utilized in developing advanced materials with specific electronic or optical characteristics.
- Agricultural Chemistry : There is potential for exploring its use as a pesticide or herbicide due to its biological activity against various pathogens.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-fluoroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzonitrile moiety.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a bromine atom and a pyridine ring but differs in the overall structure and functional groups.
Uniqueness
4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific combination of bromine, fluorine, and imidazo[1,2-a]pyridine ring system attached to a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The presence of bromine and fluorine substituents enhances the compound's pharmacological profile.
Chemical Formula: C13H8BrFN4
Molecular Weight: 303.14 g/mol
CAS Number: 504413-35-8
Biological Activity Overview
Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit a wide range of biological activities, including:
- Anticancer Activity: Many derivatives have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Properties: Certain imidazo[1,2-a]pyridines have demonstrated activity against various bacterial strains.
- Enzyme Inhibition: Compounds similar to this compound are known to inhibit key enzymes such as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- PARP Inhibition: The compound may inhibit PARP enzymes, leading to impaired DNA repair in cancer cells. This mechanism is particularly relevant in cells with BRCA mutations.
- Receptor Modulation: It may act on various receptors involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that imidazo[1,2-a]pyridines can induce oxidative stress in target cells, leading to apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Activity against E. coli | |
| Enzyme Inhibition | PARP inhibition (Ki = 1.2 nM) |
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of similar compounds, it was found that derivatives containing the imidazo[1,2-a]pyridine core exhibited potent activity against breast cancer cell lines with BRCA mutations. The study reported an EC50 value of 0.3 nM for a closely related compound in inhibiting cell proliferation.
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against various pathogens. The compound demonstrated significant inhibitory effects against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(6-bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via C–H functionalization or multicomponent reactions. For example:
- Ultrasound-assisted iodination : Tert-butyl hydroperoxide mediates C–H activation, achieving functionalization at the 3-position of imidazo[1,2-a]pyridines. Yields vary (52–78%) depending on substituents and reaction time .
- One-pot synthesis : Combining substituted benzaldehydes, 2-aminopyridines, and in situ-generated isocyanates under reflux conditions yields imidazo[1,2-a]pyridine derivatives. Optimized conditions (e.g., ethanol/water, 24 hours) achieve ~55–61% yields .
- Key Data :
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Ultrasound | TBHP/CH₃CN | 63–78 | |
| One-pot | Ethanol/water | 52–61 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodology :
- ¹³C NMR : Peaks at δ 147.82 (imidazole C-2), 131.66 (C≡N), and 114.43 (aromatic C-Br) confirm substitution patterns .
- HRMS : Exact mass matching (e.g., [M+H]+ calcd. 388.91037, found 388.91052) validates molecular composition .
- FT-IR : Absorbance at ~2200 cm⁻¹ (C≡N stretch) and 1670 cm⁻¹ (C=O in derivatives) .
Advanced Research Questions
Q. How can discrepancies in spectral data between synthesized batches be systematically resolved?
- Methodology :
- Cross-validate with X-ray crystallography : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) using single-crystal diffraction data. SHELXL refinement provides precise bond angles and torsional conformations .
- Isotopic labeling : Introduce ¹⁵N or ²H isotopes to simplify complex splitting patterns in crowded regions of ¹H NMR spectra .
Q. What strategies optimize regioselectivity in C–H functionalization reactions for derivatives of this compound?
- Methodology :
- Directing groups : Install transient directing groups (e.g., –CONHR) to steer functionalization to the 3-position of the imidazo[1,2-a]pyridine core .
- Metal catalysis : Y(OTf)₃ catalyzes three-component aza-Friedel–Crafts reactions, achieving >70% regioselectivity for alkylated derivatives .
Q. How does the electronic nature of substituents influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodology :
- Pharmacophore modeling : Replace Br/F with electron-withdrawing (-NO₂) or donating (-OCH₃) groups to assess effects on receptor binding (e.g., human constitutive androstane receptor) .
- In vitro assays : Compare IC₅₀ values for bromo-fluoro derivatives (e.g., 0.5 µM for CAR agonism) against analogs with –CN or –CF₃ substituents .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols, and how can they be addressed for scale-up?
- Limitations : Low yields (<50%) in one-pot syntheses due to competing side reactions (e.g., imidazole ring decomposition) .
- Solutions :
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time from 24 hours to <6 hours .
- Microwave assistance : Achieve 85% yield for nitro-substituted analogs by accelerating cyclocondensation .
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
